N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-23(27,16-25-22(26)15-28-21-10-6-5-9-20(21)24)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVLKPKUUOBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H21N3O3
- Molecular Weight : 339.4 g/mol
- CAS Number : 1795297-47-0
The structure includes a biphenyl group, a hydroxypropyl group, and a fluorophenoxy moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Receptor Interaction : It may interact with various receptors, including those involved in pain and inflammation, thereby influencing signaling pathways critical for these processes.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various pharmacological applications:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when cells were treated with the compound .
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. It was observed to inhibit the proliferation of cancer cell lines in vitro, indicating potential as a therapeutic agent against certain tumors .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits, particularly in models of neurodegenerative diseases. This suggests that this compound might also exhibit similar properties .
Study on Anti-inflammatory Effects
A study published in Nature evaluated the anti-inflammatory effects of various compounds including this compound. The results indicated that this compound significantly reduced the expression of inflammatory markers in human cell lines treated with lipopolysaccharides (LPS) . The residual activity rates compared to controls were notable:
| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| Control | 100 | 100 |
| Test Compound | 70 ± 5 | 65 ± 4 |
Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The findings revealed that at concentrations as low as 10 µM, the compound inhibited cell growth by approximately 50% after 48 hours of treatment .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 50 |
| 50 | 20 |
Comparison with Similar Compounds
Fluorophenoxy-Acetamide Derivatives
Compounds sharing the 2-(2-fluorophenoxy)acetamide motif exhibit variations in substituents, impacting physicochemical and biological properties:
Key Findings :
Biphenyl-Containing Amides
Amides with biphenyl cores demonstrate structural diversity in linker regions and substituents:
Key Findings :
Other Structurally Relevant Amides
Q & A
Basic: What synthetic routes are recommended for optimizing the yield of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide?
A multi-step approach is typically employed, starting with the condensation of biphenyl precursors with fluorophenoxyacetic acid derivatives. Key steps include:
- Cyclization : Use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent under reflux conditions (70–80°C) in anhydrous dichloromethane to form the hydroxypropyl intermediate .
- Amide coupling : Catalysis by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Basic: How can structural integrity and purity of this compound be confirmed experimentally?
Orthogonal analytical methods are critical:
- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts to predicted values (e.g., biphenyl aromatic protons at δ 7.2–7.6 ppm, fluorophenoxy signals at δ 6.8–7.1 ppm) .
- IR spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O–H stretch at 3200–3500 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₁FNO₃: 390.1504) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via HPLC (>99%) .
- Orthogonal biological models : Cross-validate results in both in vitro (e.g., enzyme inhibition assays) and ex vivo (e.g., tissue explants) systems .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Molecular docking and dynamics simulations are widely used:
- Target selection : Prioritize receptors with structural homology to known acetamide-binding proteins (e.g., COX-2 or kinase domains) .
- Docking software : AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS-AA) to model fluorophenyl-biphenyl interactions .
- Free energy calculations : Use MM-GBSA to estimate binding energies, focusing on key residues (e.g., hydrophobic pockets accommodating biphenyl groups) .
Basic: What solvent systems are optimal for solubility studies of this compound?
Solubility varies with polarity:
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM) due to high solubility of the acetamide moiety .
- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays, noting potential precipitation at concentrations >100 µM .
- LogP determination : Measure octanol/water partitioning (predicted LogP ~3.2) to guide formulation strategies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Focus on modular substitutions:
- Biphenyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance hydrophobic interactions .
- Fluorophenoxy variants : Replace 2-fluorophenoxy with 3- or 4-fluoro analogs to probe steric effects on binding .
- Hydroxypropyl chain : Test ethyl or methyl substitutions to optimize hydrogen bonding with catalytic residues .
Basic: What are the key stability considerations for long-term storage of this compound?
Stability is pH- and temperature-dependent:
- Solid state : Store at –20°C under argon in amber vials to prevent photodegradation of the fluorophenoxy group .
- Solution phase : Avoid aqueous buffers at pH >8.0 to prevent hydrolysis of the acetamide bond .
- Degradation monitoring : Use LC-MS every 6 months to detect impurities (e.g., biphenyl degradation products) .
Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches?
Investigate synthetic and analytical variables:
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation .
- Impurity profiling : Employ GC-MS or HPLC-DAD to identify byproducts (e.g., unreacted biphenyl precursors) .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and rule out polymorphic variations .
Advanced: What in silico tools are recommended for predicting metabolic pathways of this compound?
Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:
- CYP450 metabolism : Simulate oxidation sites using Schrödinger’s Metabolizer or ADMET Predictor .
- Phase II conjugation : Predict glucuronidation or sulfation sites with StarDrop or GLORYx .
- Toxicity screening : Apply Derek Nexus to flag potential reactive metabolites (e.g., epoxides from biphenyl oxidation) .
Basic: What industrial-scale synthesis techniques can be adapted for lab-scale production?
Continuous flow reactors offer scalability and reproducibility:
- Microreactor setup : Optimize residence time (10–30 min) and temperature (70°C) for biphenyl coupling steps .
- Automated purification : Integrate inline HPLC or simulated moving bed (SMB) chromatography for high-throughput isolation .
- Waste reduction : Solvent recovery systems (e.g., rotary evaporation with cold traps) to minimize DMF waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
